(S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Description
Properties
IUPAC Name |
[(2S)-6-bromo-2,3-dihydro-1,4-benzodioxin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEZMJKQOBAYTM-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=C(O1)C=C(C=C2)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677580 | |
| Record name | [(2S)-6-Bromo-2,3-dihydro-1,4-benzodioxin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263284-23-6 | |
| Record name | [(2S)-6-Bromo-2,3-dihydro-1,4-benzodioxin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-chloroperoxybenzoic acid as a reagent in dichloromethane under reflux conditions . The reaction mixture is then cooled and treated with sodium sulfite to yield the desired product.
Industrial Production Methods
While specific industrial production methods for (S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol are not widely documented, the compound is generally produced in bulk through custom synthesis and procurement processes . These methods ensure high purity and consistent quality for research applications.
Chemical Reactions Analysis
Types of Reactions
(S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as aldehydes, carboxylic acids, and hydrogen-substituted analogs.
Scientific Research Applications
(S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is utilized in a range of scientific research applications:
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the methanol group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine (atomic radius: 1.85 Å) increases molecular weight and lipophilicity compared to chlorine (1.75 Å) and fluorine (1.47 Å). This impacts solubility and bioavailability .
- Positional Isomerism : The 6-bromo substituent (target compound) vs. 5-fluoro () alters electronic distribution. Bromine’s electron-withdrawing effect deactivates the ring, influencing reactivity in cross-coupling reactions .
Physicochemical and Spectroscopic Properties
Spectroscopic Notes:
Biological Activity
(S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound notable for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Overview
- Molecular Formula: CHBrO
- Molecular Weight: 245.07 g/mol
- CAS Number: 1263284-23-6
The compound features a bromine atom attached to a dihydrobenzo[b][1,4]dioxin ring system with a methanol group, which contributes to its unique reactivity and biological interactions.
Synthesis and Preparation
The synthesis of (S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves:
- Starting Materials: 3-chloroperoxybenzoic acid.
- Solvent: Dichloromethane.
- Conditions: Reflux conditions.
This method allows for the selective formation of the desired compound while minimizing byproducts.
The biological activity of (S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the methanol group are critical for binding to these targets, influencing their activity. Ongoing research aims to elucidate the exact pathways and molecular interactions involved.
Enzyme Inhibition
Research indicates that (S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol exhibits enzyme inhibition properties. It has been studied for its potential to modulate enzyme activities related to metabolic pathways and disease processes. Specific enzymes targeted include those involved in oxidative stress and inflammation .
Antiviral Properties
In studies involving antiviral activities, derivatives of compounds related to (S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin) have shown promising results against various viral strains. For instance, compounds with similar structural motifs demonstrated significant antiviral effects against Tobacco Mosaic Virus (TMV), indicating a potential for further exploration in antiviral drug development .
Antifungal Activity
The compound has also been evaluated for antifungal activity. Certain derivatives exhibited over 60% inhibition against multiple plant pathogens at low concentrations. This suggests that (S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol could be a candidate for agricultural applications as an antifungal agent .
Case Studies and Research Findings
Q & A
What are the optimal synthetic routes for preparing (S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol with high enantiomeric purity?
Methodological Answer:
The synthesis involves enantioselective oxidation and chiral resolution. A common approach uses 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane under reflux to form the benzodioxin core . For chiral purity, enzymatic resolution or chiral chromatography can separate (S)- and (R)-enantiomers. Advanced methods include asymmetric catalysis using Sharpless epoxidation conditions or kinetic resolution via lipase-mediated acetylation . Key steps:
- Oxidation : mCPBA in CH₂Cl₂ at 40°C for 6 hours.
- Chiral Separation : Use of immobilized amylose-based chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (85:15) mobile phase.
- Yield Optimization : Adjust stoichiometry of oxidizing agents and monitor reaction progress via TLC/HPLC.
How can spectroscopic and crystallographic methods confirm the stereochemistry and purity of this compound?
Methodological Answer:
- X-ray Crystallography : Single-crystal XRD using SHELX software confirms absolute configuration. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides resolution < 0.8 Å .
- NMR Analysis : H and C NMR (400 MHz, CDCl₃) identify diastereotopic protons (δ 4.40–4.55 ppm for dioxin-CH₂) and coupling constants ( Hz) for stereochemical assignment .
- Purity Assessment : HPLC with a chiral column (e.g., Daicel CHIRALCEL OD-H) and UV detection at 254 nm ensures enantiomeric excess >99% .
What computational strategies predict the reactivity and biological interactions of this compound?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to model electronic properties (HOMO-LUMO gap, electrostatic potential maps) and reaction pathways (e.g., bromine substitution kinetics) .
- Molecular Docking : Autodock Vina or Schrödinger Suite evaluates binding affinities to viral proteases or fungal enzymes. Bromine’s halogen bonding enhances interactions with target residues (e.g., TMV coat protein) .
- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories.
How do reaction kinetics differ when substituting bromine vs. chloro/fluoro analogs?
Methodological Answer:
Bromine’s lower electronegativity (2.96 vs. Cl: 3.16, F: 3.98) and larger van der Waals radius (1.85 Å) favor nucleophilic substitution (SN₂). Example conditions:
| Halogen | Reagent (Substitution) | Rate Constant (k, s⁻¹) |
|---|---|---|
| Br | NaSH in DMF, 80°C | |
| Cl | NaN₃ in DMSO, 100°C | |
| F | Not reactive under SN₂ | N/A |
Kinetic studies via UV-Vis or F NMR show Br derivatives react 2.1× faster than Cl analogs due to better leaving-group ability .
How to resolve contradictions in reported biological activities (antiviral vs. antifungal)?
Methodological Answer:
Discrepancies arise from assay conditions (e.g., cell lines, concentrations). Standardize protocols:
- Antiviral Assays : Use TMV-infected Nicotiana tabacum at 500 mg/L; measure lesion count reduction .
- Antifungal Assays : Test against Rhizoctonia cerealis via mycelial growth inhibition at 50 mg/L .
Statistical analysis (ANOVA, p < 0.05) identifies significant differences. SAR studies reveal bromine enhances antifungal activity (60% inhibition) vs. antiviral (40%) due to hydrophobic interactions .
How to optimize chiral chromatography for enantiomer separation?
Methodological Answer:
- Column Selection : Polysaccharide-based columns (Chiralpak IG or IC) for high selectivity.
- Mobile Phase : Hexane:ethanol (90:10) with 0.1% trifluoroacetic acid improves peak resolution (>2.0).
- Flow Rate : 1.0 mL/min at 25°C for baseline separation. Validate with circular dichroism (CD) spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
